2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the reaction of 2-aminothiazole with 2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol . The mixture is heated to reflux for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, disrupting key biological pathways. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can interact with microbial enzymes, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole core but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c13-6-3-1-2-4-7(6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHRZMZOOIQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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